molecular formula C15H17BrN2O3S2 B2674711 5-bromo-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)thiophene-2-sulfonamide CAS No. 1705754-22-8

5-bromo-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)thiophene-2-sulfonamide

Cat. No.: B2674711
CAS No.: 1705754-22-8
M. Wt: 417.34
InChI Key: KBIRXSFRWBZQQR-UHFFFAOYSA-N
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Description

5-bromo-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)thiophene-2-sulfonamide is a useful research compound. Its molecular formula is C15H17BrN2O3S2 and its molecular weight is 417.34. The purity is usually 95%.
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Scientific Research Applications

Ocular Hypotensive Activity

Research has focused on the development of topically active ocular hypotensive carbonic anhydrase inhibitors for glaucoma treatment. Specifically, 5-substituted thieno[2,3-b]thiophene-2-sulfonamides, including derivatives with similar structures to the compound , have been synthesized and evaluated for their activity in glaucoma models. These compounds aim to maximize inhibitory potency against carbonic anhydrase while optimizing water solubility and minimizing pigment binding in the iris, critical factors for effective glaucoma therapy (Prugh et al., 1991).

Antioxidant Activity

Bromophenols isolated from marine sources, such as the red alga Rhodomela confervoides, have demonstrated potent antioxidant activities. These compounds, structurally related to 5-bromo-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)thiophene-2-sulfonamide, show strong free radical scavenging activities, highlighting their potential in preventing oxidative stress and contributing to food preservation (Li et al., 2011).

Biological and Antibacterial Activity

Sulfonamide-derived ligands and their transition metal complexes, including those with bromo and thiophene motifs, have been synthesized and characterized for their antibacterial, antifungal, and cytotoxic activities. These compounds exhibit moderate to significant activity against bacterial strains and fungal infections, indicating their potential in developing new antimicrobial agents (Chohan & Shad, 2011).

Urease Inhibition and Antibacterial Agent

Thiophene sulfonamide derivatives have been investigated for their urease inhibition and antibacterial activities. The study introduces a convenient synthesis approach for these compounds, highlighting their significant effects on urease inhibition and potential as antibacterial agents, thereby contributing to the search for new therapeutic agents (Noreen et al., 2017).

Properties

IUPAC Name

5-bromo-N-[2-hydroxy-2-(1-methyl-2,3-dihydroindol-5-yl)ethyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17BrN2O3S2/c1-18-7-6-10-8-11(2-3-12(10)18)13(19)9-17-23(20,21)15-5-4-14(16)22-15/h2-5,8,13,17,19H,6-7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBIRXSFRWBZQQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C1C=CC(=C2)C(CNS(=O)(=O)C3=CC=C(S3)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17BrN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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